molecular formula C16H17N3O3S B5798322 [4-(2-NITROBENZYL)PIPERAZINO](2-THIENYL)METHANONE

[4-(2-NITROBENZYL)PIPERAZINO](2-THIENYL)METHANONE

Cat. No.: B5798322
M. Wt: 331.4 g/mol
InChI Key: SCSVRNHOICUGEX-UHFFFAOYSA-N
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Description

4-(2-Nitrobenzyl)piperazinomethanone: is a chemical compound that features a piperazine ring substituted with a 2-nitrobenzyl group and a thienylmethanone moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-nitrobenzyl)piperazinomethanone typically involves the reaction of 2-nitrobenzyl chloride with piperazine, followed by the introduction of the thienylmethanone group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group.

    Reduction: The nitro group can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon or other reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Reduction: Formation of 4-(2-aminobenzyl)piperazinomethanone.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex molecules.
  • Studied for its potential as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential antimicrobial and antifungal properties.
  • Studied for its effects on various biological pathways.

Medicine:

  • Potential use as a precursor in the synthesis of pharmaceutical compounds.
  • Investigated for its potential therapeutic effects in treating certain diseases.

Industry:

  • Used in the development of agrochemicals such as herbicides and insecticides.
  • Potential applications in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(2-nitrobenzyl)piperazinomethanone involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The piperazine ring can interact with various receptors or enzymes, modulating their activity. The thienylmethanone moiety can also contribute to the compound’s overall biological activity by interacting with specific molecular pathways.

Comparison with Similar Compounds

  • 4-(2-Nitrobenzyl)piperazin-1-ylmethanone
  • 4-(1H-indol-4-yl)piperazinomethanone
  • 4-(cyclohexylcarbonyl)piperazinomethanone

Uniqueness:

  • The presence of the thienylmethanone moiety distinguishes 4-(2-nitrobenzyl)piperazinomethanone from other similar compounds.
  • The specific substitution pattern on the piperazine ring can lead to different biological activities and applications.
  • The combination of the nitrobenzyl and thienylmethanone groups provides unique chemical reactivity and potential for diverse applications.

Properties

IUPAC Name

[4-[(2-nitrophenyl)methyl]piperazin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S/c20-16(15-6-3-11-23-15)18-9-7-17(8-10-18)12-13-4-1-2-5-14(13)19(21)22/h1-6,11H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCSVRNHOICUGEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2[N+](=O)[O-])C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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